N-(benzo[d][1,3]dioxol-5-yl)-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide N-(benzo[d][1,3]dioxol-5-yl)-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide
Brand Name: Vulcanchem
CAS No.: 1105251-54-4
VCID: VC4355773
InChI: InChI=1S/C18H16N6O3S2/c1-10-15(24-5-6-28-17(24)19-10)16-21-22-18(23(16)2)29-8-14(25)20-11-3-4-12-13(7-11)27-9-26-12/h3-7H,8-9H2,1-2H3,(H,20,25)
SMILES: CC1=C(N2C=CSC2=N1)C3=NN=C(N3C)SCC(=O)NC4=CC5=C(C=C4)OCO5
Molecular Formula: C18H16N6O3S2
Molecular Weight: 428.49

N-(benzo[d][1,3]dioxol-5-yl)-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

CAS No.: 1105251-54-4

Cat. No.: VC4355773

Molecular Formula: C18H16N6O3S2

Molecular Weight: 428.49

* For research use only. Not for human or veterinary use.

N-(benzo[d][1,3]dioxol-5-yl)-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide - 1105251-54-4

Specification

CAS No. 1105251-54-4
Molecular Formula C18H16N6O3S2
Molecular Weight 428.49
IUPAC Name N-(1,3-benzodioxol-5-yl)-2-[[4-methyl-5-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C18H16N6O3S2/c1-10-15(24-5-6-28-17(24)19-10)16-21-22-18(23(16)2)29-8-14(25)20-11-3-4-12-13(7-11)27-9-26-12/h3-7H,8-9H2,1-2H3,(H,20,25)
Standard InChI Key METLKOXWTOJTTK-UHFFFAOYSA-N
SMILES CC1=C(N2C=CSC2=N1)C3=NN=C(N3C)SCC(=O)NC4=CC5=C(C=C4)OCO5

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s molecular formula is C₁₈H₁₆N₆O₃S₂, with a molecular weight of 428.49 g/mol. Key identifiers include:

PropertyValue
IUPAC NameN-(1,3-benzodioxol-5-yl)-2-[[4-methyl-5-(6-methylimidazo[2,1-b][1,thiazol-5-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
SMILESCC1=C(N2C=CSC2=N1)C3=NN=C(N3C)SCC(=O)NC4=CC5=C(C=C4)OCO5
InChIKeyMETLKOXWTOJTTK-UHFFFAOYSA-N
PubChem CID3086483

The structure integrates three pharmacophores:

  • Benzodioxole: A lipophilic aromatic system known for enhancing blood-brain barrier permeability .

  • Imidazo[2,1-b]thiazole: A fused bicyclic ring associated with antimicrobial and antitubulin activity .

  • 1,2,4-Triazole: A heterocycle contributing to metal chelation and enzyme inhibition .

Physicochemical Properties

Solubility data remain unreported, but the presence of polar groups (acetamide, triazole) suggests moderate aqueous solubility. The thioether linkage may enhance metabolic stability compared to oxygen analogs.

Synthesis and Structural Analogues

Synthetic Pathways

While explicit synthesis protocols for this compound are unavailable, analogous benzotriazole-thioacetamide derivatives typically involve:

  • Condensation: Coupling a benzodioxol-5-amine with a thioacetamide intermediate.

  • Heterocycle Formation: Constructing the imidazothiazole and triazole rings via cyclocondensation under inert conditions.

  • Purification: Chromatographic techniques to isolate the final product.

Structural Analogues and Bioisosterism

The PMC review highlights benzotriazole derivatives as bioisosteres for triazolic drugs . For example:

  • Compound 15d (PMC): A benzodioxole-linked benzotriazole showing broad-spectrum antimicrobial activity (MIC: 12.5–25 μg/mL) .

  • Compound 21a (PMC): A brominated benzotriazole with antiprotozoal effects against Acanthamoeba cysts .

These analogues support the hypothesis that the subject compound’s hybrid structure may synergize multiple mechanisms of action.

Biological Activity and Mechanisms

Analogous CompoundTarget PathogenMIC (μg/mL)Source
15d (PMC)Methicillin-resistant S. aureus12.5
22b′ (PMC)Candida albicans1.6–25

Antiparasitic Activity

Benzotriazole derivatives inhibit protozoan kinases (e.g., CK2) and tubulin polymerization . For instance:

  • Compound 21d (PMC): Achieves 95% lethality against Trypanosoma cruzi trypomastigotes at 50 μg/mL .

  • Compound 19 (PMC): 6-Chloro-benzotriazole outperforms metronidazole against Entamoeba histolytica .

The subject compound’s imidazothiazole moiety may similarly disrupt microtubule dynamics in parasitic organisms.

Pharmacokinetic and Toxicological Considerations

Metabolic Stability

The benzodioxole ring is prone to oxidative metabolism by cytochrome P450 enzymes, potentially requiring prodrug strategies for oral bioavailability. The thioacetamide group may undergo glutathione conjugation, reducing reactive metabolite risks .

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